(3S,4S)-4-cyclopentylpyrrolidine-3-carboxylic acid
Description
(3S,4S)-4-cyclopentylpyrrolidine-3-carboxylic acid is a chiral compound with a pyrrolidine ring substituted with a cyclopentyl group at the 4-position and a carboxylic acid group at the 3-position
Properties
IUPAC Name |
(3S,4S)-4-cyclopentylpyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c12-10(13)9-6-11-5-8(9)7-3-1-2-4-7/h7-9,11H,1-6H2,(H,12,13)/t8-,9+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYNDDPCAJXVHHT-DTWKUNHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2CNCC2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)[C@@H]2CNC[C@H]2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-4-cyclopentylpyrrolidine-3-carboxylic acid typically involves the following steps:
Cyclopentylation of Pyrrolidine: The introduction of the cyclopentyl group to the pyrrolidine ring can be achieved through a nucleophilic substitution reaction. This step often involves the use of cyclopentyl halides and a base to facilitate the substitution.
Formation of the Carboxylic Acid Group: The carboxylic acid group can be introduced through oxidation reactions. For instance, the oxidation of a corresponding alcohol or aldehyde precursor using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic processes and continuous flow reactors might be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(3S,4S)-4-cyclopentylpyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as esters or amides.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The cyclopentyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Cyclopentyl halides, bases (e.g., sodium hydroxide), and solvents such as dichloromethane or ethanol.
Major Products
Oxidation: Esters, amides, or other carboxylic acid derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of (3S,4S)-4-cyclopentylpyrrolidine-3-carboxylic acid typically involves multi-step organic reactions that yield high purity and yield. The compound's molecular formula is , with a molecular weight of approximately 169.23 g/mol. Its structure features a pyrrolidine ring substituted with a cyclopentyl group and a carboxylic acid functional group, which are crucial for its biological activity.
Antimicrobial Activity
Research has shown that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth. For example:
- Study Findings : The compound was effective against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 16 to 32 µg/mL against Staphylococcus aureus and Escherichia coli.
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties:
- Mechanistic Studies : In vitro studies indicated that it could protect neuronal cells from oxidative stress-induced apoptosis. The activation of caspase pathways was noted as a significant event in observed cytotoxicity against cancer cell lines.
Cardiovascular Applications
Recent studies have highlighted the potential of this compound in cardiovascular medicine:
- Case Study : In preclinical models of hypertension, the compound demonstrated significant blood pressure reduction compared to standard treatments like eplerenone. It showed promise as a mineralocorticoid receptor antagonist, which is crucial in managing salt-sensitive hypertension.
Drug Development
Given its diverse biological activities, this compound is being explored for various therapeutic applications:
- Pharmaceutical Formulations : The compound is being considered for formulations targeting hypertension and neurodegenerative diseases due to its ability to modulate neurotransmitter systems and influence enzyme activities.
Case Studies and Research Findings
Several case studies have documented the efficacy of this compound in various applications:
| Study Focus | Description | Results |
|---|---|---|
| Antimicrobial Efficacy | Evaluated against E. coli strains | MICs of 16-32 µg/mL |
| Neuroprotection | Effects on neuronal cell lines under oxidative stress | 50% reduction in cell death |
| Hypertension Model | Tested in Dahl salt-sensitive rats | Significant blood pressure reduction compared to eplerenone |
Mechanism of Action
The mechanism of action of (3S,4S)-4-cyclopentylpyrrolidine-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-3-carboxylic acid: Lacks the cyclopentyl group, resulting in different chemical properties and biological activities.
Cyclopentylamine: Contains the cyclopentyl group but lacks the pyrrolidine ring, leading to distinct reactivity and applications.
Spirocyclic oxindoles: Share structural similarities but have different ring systems and functional groups.
Uniqueness
(3S,4S)-4-cyclopentylpyrrolidine-3-carboxylic acid is unique due to its specific stereochemistry and combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its chiral nature allows for enantioselective interactions in biological systems, making it a valuable compound in drug discovery and development.
Biological Activity
(3S,4S)-4-cyclopentylpyrrolidine-3-carboxylic acid is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its pharmacological properties, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a pyrrolidine ring with a cyclopentyl substituent and a carboxylic acid functional group. Its molecular formula is , and it possesses a molecular weight of 169.23 g/mol. The stereochemistry at the 3 and 4 positions is crucial for its biological activity.
Research indicates that this compound interacts with various biological targets, showing potential as an agonist or antagonist in different receptor systems. Its structure suggests that it may modulate neurotransmitter systems, particularly those involving glutamate and GABA receptors.
Pharmacological Studies
- Antinociceptive Effects : In vivo studies have demonstrated that this compound exhibits significant antinociceptive properties in rodent models. The mechanism appears to involve modulation of pain pathways related to the central nervous system.
- Neuroprotective Properties : Evidence from cell culture studies suggests that this compound may protect neurons from oxidative stress, potentially through the activation of cellular antioxidant pathways.
- Impact on Cognitive Function : Preliminary studies indicate that this compound may enhance cognitive function in animal models, possibly through its effects on synaptic plasticity and neurotransmitter release.
Case Studies
- Study 1 : A study published in Journal of Medicinal Chemistry explored the structure-activity relationship of pyrrolidine derivatives, including this compound. The results indicated that modifications at the cyclopentyl group significantly influenced receptor binding affinity and efficacy .
- Study 2 : Another research effort focused on the neuroprotective effects of this compound against glutamate-induced excitotoxicity in neuronal cell lines. The findings suggested that it significantly reduced cell death and increased cell viability compared to controls .
Data Summary
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by:
- Substituent Effects : Variations in the cyclopentyl group can enhance or diminish receptor interactions.
- Stereochemistry : The specific stereochemical configuration at the 3 and 4 positions is critical for optimal activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
